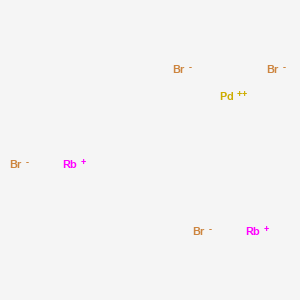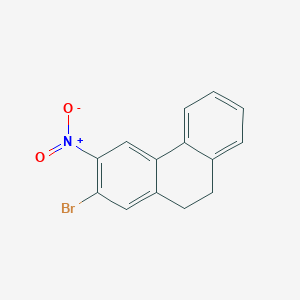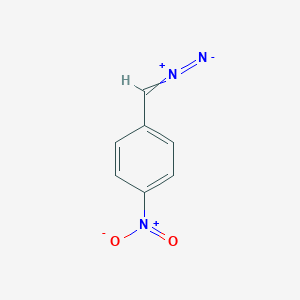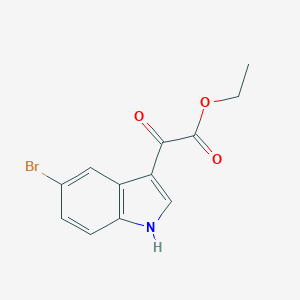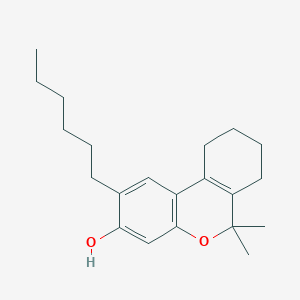
6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-2-HEXYL-7,8,9,10-TETRAHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-2-HEXYL-7,8,9,10-TETRAHYDRO- is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-2-HEXYL-7,8,9,10-TETRAHYDRO- is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells, including the NF-κB pathway.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce the severity of inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-2-HEXYL-7,8,9,10-TETRAHYDRO- in lab experiments is its ability to selectively target specific signaling pathways in cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-2-HEXYL-7,8,9,10-TETRAHYDRO-. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of new applications for the compound, particularly in the field of medicine. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-2-HEXYL-7,8,9,10-TETRAHYDRO- involves the reaction of 2,3-dimethyl-1,3-butadiene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. The resulting product is then subjected to a series of reactions to obtain the final compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a pesticide due to its insecticidal properties. In material science, it has been used as a precursor for the synthesis of various organic compounds.
properties
CAS RN |
16720-05-1 |
|---|---|
Product Name |
6H-DIBENZO(b,d)PYRAN-3-OL, 6,6-DIMETHYL-2-HEXYL-7,8,9,10-TETRAHYDRO- |
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C21H30O2/c1-4-5-6-7-10-15-13-17-16-11-8-9-12-18(16)21(2,3)23-20(17)14-19(15)22/h13-14,22H,4-12H2,1-3H3 |
InChI Key |
LTKDQQKMLKFYNJ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(C3=C2CCCC3)(C)C |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(C3=C2CCCC3)(C)C |
Other CAS RN |
16720-05-1 |
synonyms |
7,8,9,10-Tetrahydro-6,6-dimethyl-2-hexyl-6H-dibenzo[b,d]pyran-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)

